molecular formula C21H15F3N6O2 B2407169 1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1797304-52-9

1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2407169
CAS No.: 1797304-52-9
M. Wt: 440.386
InChI Key: KWCOIKBBXKUXQA-UHFFFAOYSA-N
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Description

1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H15F3N6O2 and its molecular weight is 440.386. The purity is usually 95%.
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Biological Activity

The compound 1-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a derivative of oxadiazole known for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5O4C_{17}H_{15}N_5O_4 with a molecular weight of 385.39 g/mol. The structure features a urea linkage and oxadiazole ring, which are significant for its biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC17H15N5O4C_{17}H_{15}N_5O_4
Molecular Weight385.39 g/mol
IUPAC NameThis compound

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit significant antibacterial properties. In one study, multiple derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structural features to the target compound displayed potent antibacterial activity compared to standard antibiotics like amoxicillin and cefixime .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A series of compounds were evaluated for their in vitro antitumor activity against various cancer cell lines. The compound exhibited an IC50 value indicating moderate potency against certain tumor types .

Table 2: Anticancer Activity (IC50 Values)

Compound IDCell LineIC50 (µM)
Compound AMCF79.4
Compound BHeLa12.0
Compound CA54915.5

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, derivatives containing oxadiazole moieties have shown anti-inflammatory effects in various assays. These compounds were evaluated using MTT assays to determine their efficacy in reducing inflammation markers .

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Peptide Deformylase Inhibition : Some studies suggest that oxadiazole derivatives can inhibit peptide deformylase, an enzyme crucial for bacterial survival.
  • Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting the cell cycle.
  • Inflammatory Pathway Modulation : It has been observed to downregulate pro-inflammatory cytokines.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, demonstrating significant efficacy .
  • Anticancer Screening : Another research effort involved screening various oxadiazole derivatives against a panel of cancer cell lines, identifying several candidates with promising anticancer activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the oxadiazole ring in anticancer therapies. The incorporation of the pyrazinyl group enhances the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells. For instance, analogs of oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines, suggesting that this compound may exhibit similar properties .

Antimicrobial Properties

Research indicates that derivatives of pyrazinyl oxadiazoles possess antimicrobial activity against a range of pathogens. The unique structural features of this compound may contribute to its efficacy against bacterial and fungal infections. Studies are ongoing to evaluate its spectrum of activity and mechanism of action .

Inhibitors of Enzymatic Activity

Compounds with urea linkages have been identified as potent inhibitors of various enzymes, including those involved in inflammatory processes and cancer progression. The specific structural arrangement in this compound may allow it to act as a selective inhibitor for target enzymes such as metalloproteinases, which play a crucial role in tumor metastasis .

Material Science Applications

The unique properties of this compound extend beyond biological applications; it has potential uses in material science as well. Its ability to form stable complexes with metal ions can be exploited in the development of new materials for electronic applications or catalysis.

Case Studies

Several case studies illustrate the applications of similar compounds:

  • Anticancer Studies : A study demonstrated that pyrazinyl oxadiazole derivatives showed significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into structure-activity relationships .
  • Enzyme Inhibition : A recent investigation into urea-based compounds revealed their effectiveness as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), suggesting that modifications to the structure could enhance their therapeutic potential against inflammatory diseases .

Properties

IUPAC Name

1-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N6O2/c22-21(23,24)14-5-3-6-15(11-14)27-20(31)28-16-7-2-1-4-13(16)10-18-29-19(30-32-18)17-12-25-8-9-26-17/h1-9,11-12H,10H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCOIKBBXKUXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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